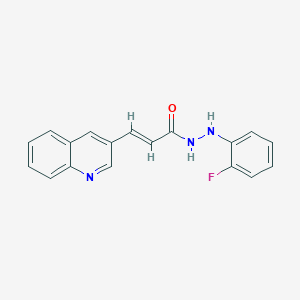

(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide

Beschreibung

(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide is a hydrazone derivative featuring a quinoline scaffold substituted at the 3-position and a 2-fluorophenyl group. Hydrazones are known for their diverse biological activities, including antimicrobial, antitumor, and antitubercular properties . This compound’s structure combines electron-withdrawing (fluorine) and π-electron-rich (quinoline) moieties, which may enhance its binding affinity to biological targets such as enzymes or DNA. Its synthesis typically involves condensation of a hydrazide with a carbonyl-containing precursor under reflux conditions, followed by purification via recrystallization .

Eigenschaften

IUPAC Name |

(E)-N'-(2-fluorophenyl)-3-quinolin-3-ylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-15-6-2-4-8-17(15)21-22-18(23)10-9-13-11-14-5-1-3-7-16(14)20-12-13/h1-12,21H,(H,22,23)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUVVSCRQDCQBO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : CHFN

- Molecular Weight : 283.30 g/mol

- IUPAC Name : (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide

The structure features a hydrazone linkage, which is significant for its biological activity. The presence of a quinoline moiety is known to enhance pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that hydrazone derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Anticancer Activity

Hydrazones have been investigated for their anticancer properties, particularly in targeting various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Effects

In a study involving human breast cancer cell lines, the compound showed significant cytotoxicity with an IC value of 20 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Antioxidant Activity

The antioxidant capacity of the compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant activity, which could contribute to its overall therapeutic potential.

Table 2: Antioxidant Activity Assay Results

The biological activity of (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide can be attributed to its ability to interact with cellular targets, leading to:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of oxidative stress in microbial cells.

- Modulation of signaling pathways related to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s structural analogs differ in substituent positions, aromatic systems, and functional groups, leading to variations in physicochemical and biological properties. Key examples include:

Key Observations :

- Substituent Position : The 2-fluorophenyl group in the target compound may enhance dipole interactions compared to 4-fluorophenyl (6f), which shows a higher melting point (162–164°C vs. 148–150°C) due to altered crystal packing .

- Fluorine, being smaller and less lipophilic, may favor target specificity .

- Electron-Withdrawing Groups: The trifluoromethyl group in ’s derivative introduces strong electron-withdrawing effects, which could modulate electronic properties of the quinoline ring, affecting binding to hydrophobic pockets .

Physicochemical Properties

Data from highlights critical differences:

For example, the downfield shift in 6e’s ¹H NMR (δ 8.84 vs. 8.79 in 6f) reflects electronic effects of the 2-fluoro group on the quinoline ring .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.